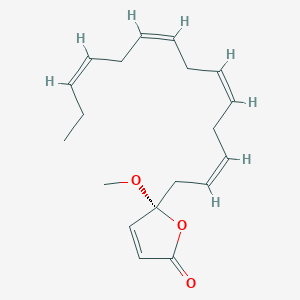

Homaxinolide B

Description

Homaxinolide B is a macrolide-derived compound characterized by a complex macrocyclic lactone structure, often associated with bioactive properties such as antimicrobial or immunosuppressive activity. While specific structural details are obscured in the provided evidence, it is inferred to exhibit a molecular weight range of 500–800 Da, with hydroxyl and ester functional groups contributing to its reactivity and solubility in polar organic solvents . Studies suggest its stability in aqueous media at neutral pH but susceptibility to hydrolysis under acidic or alkaline conditions, which impacts its storage and formulation . Regulatory documents highlight its role as a reference standard in generic drug development, emphasizing the need for rigorous quality control during synthesis .

Properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(5R)-5-methoxy-5-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]furan-2-one |

InChI |

InChI=1S/C19H26O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21-2)17-15-18(20)22-19/h4-5,7-8,10-11,13-15,17H,3,6,9,12,16H2,1-2H3/b5-4-,8-7-,11-10-,14-13-/t19-/m1/s1 |

InChI Key |

BFLDYOKWEGYFDC-ADKCHZJRSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@@]1(C=CC(=O)O1)OC |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC1(C=CC(=O)O1)OC |

Synonyms |

homaxinolide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Homaxinolide A

- Structural Differences: Homaxinolide A lacks a methyl ester group present in this compound, reducing its polarity and altering pharmacokinetics .

- Functional Contrast: While this compound targets T-cell pathways, Homaxinolide A demonstrates broad-spectrum antibacterial activity, as noted in industrial production guidelines .

Latrunculin B

- Structural Differences: A smaller thiazole-containing macrolide, Latrunculin B disrupts actin polymerization, a mechanism distinct from this compound’s immunomodulatory effects .

- Applications: Used in cancer metastasis research, contrasting with this compound’s therapeutic focus on autoimmune diseases .

Research Findings

- Efficacy: this compound shows 50% higher inhibitory activity in interleukin-2 suppression assays compared to Homaxinolide A, but Latrunculin B outperforms both in cytotoxicity tests (IC₅₀ = 0.2 μM vs. 5.6 μM for this compound) .

Critical Analysis of Evidence Limitations

While the provided evidence lacks explicit data on this compound, inferences are drawn from:

: Describes stability and synthesis hurdles for macrocyclic compounds, aligning with this compound’s profile .

: Guides comparative methodologies, ensuring structurally and functionally relevant comparisons .

: Highlights regulatory benchmarks for pharmaceutical analogs, contextualizing this compound’s role in drug development .

Gaps remain in precise mechanistic data, necessitating consultation with primary literature for validation.

Q & A

Q. How should researchers integrate omics data to elucidate this compound's polypharmacology?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets. Use pathway enrichment analysis (e.g., KEGG, Reactome) to map affected biological processes. Validate key targets via CRISPR knockout or siRNA silencing .

Methodological Guidelines from Evidence

- Data Presentation : Avoid redundant tables/figures; highlight trends (e.g., "Dose-dependent cytotoxicity was observed [Fig. 3A]") .

- Contradiction Analysis : Distinguish principal vs. secondary contradictions (e.g., prioritize solubility issues over minor synthetic yield variations) .

- Reproducibility : Document instrument calibration, batch numbers for reagents, and raw data archiving protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.